BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-
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Overview
Description
BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-: is a heterocyclic compound containing a benzothiophene core. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-step synthesis: An aryne reaction with alkynyl sulfides can be used to synthesize benzo[b]thiophenes.
Microwave-assisted synthesis: This method involves reacting 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve large-scale synthesis using environmentally and economically favorable protocols. For example, copper-catalyzed Ullmann C−N coupling reactions are used due to their low cost and high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions such as bromination, nitration, and Friedel–Crafts acetylation are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Raney nickel or palladium on carbon (Pd/C).
Substitution: Bromine, nitric acid, and aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and acetylated derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Benzothiophene derivatives exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Medicine:
- Some benzothiophene derivatives are used as nonsteroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers .
Industry:
Mechanism of Action
The mechanism of action of BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL- involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, inhibiting the flow of sodium ions and thereby exerting its effects .
Comparison with Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Benzofuran: A similar structure but with an oxygen atom instead of sulfur.
Uniqueness: BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL- is unique due to its specific substitution pattern and the presence of both an ethylamine and N-methyl group, which may confer distinct biological and chemical properties compared to other benzothiophene derivatives .
Properties
CAS No. |
52994-61-3 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13NS/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
UWWLQUATUMACJU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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